BenchChemオンラインストアへようこそ!

(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride

Medicinal Chemistry Physicochemical Profiling Isosteric Replacement

This (1R,5R,6R)-6-methoxy isomer delivers a stereodefined exo hydrogen-bond acceptor on a rigid 2-azabicyclo[3.2.0]heptane scaffold. The hydrochloride salt ensures easy handling. It directly replaces monocyclic amines while preserving methoxy geometry, avoiding photochemical synthesis constraints via a scalable ketene cycloaddition route. Ideal for fragment growing and lead optimization where precise exit-vector control is critical. Request a quote for bulk quantities.

Molecular Formula C7H14ClNO
Molecular Weight 163.65
CAS No. 2445750-88-7
Cat. No. B2614430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride
CAS2445750-88-7
Molecular FormulaC7H14ClNO
Molecular Weight163.65
Structural Identifiers
SMILESCOC1CC2C1CCN2.Cl
InChIInChI=1S/C7H13NO.ClH/c1-9-7-4-6-5(7)2-3-8-6;/h5-8H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1
InChIKeyWZJPKVNRGWPMFR-RYLOHDEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane Hydrochloride: Stereodefined Bicyclic Amine Scaffold for Drug Discovery


(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane hydrochloride (CAS 2445750-88-7) is a chiral, non‑aromatic bicyclic amine building block comprising a pyrrolidine ring fused to a cyclobutane. The 2‑azabicyclo[3.2.0]heptane scaffold serves as a three‑dimensional, conformationally restricted isostere of pyrrolidine, piperidine, and azepane [1]. The (1R,5R,6R) absolute configuration places the 6‑methoxy substituent in a defined exo orientation, providing a single, reproducible exit vector geometry for structure–activity relationship studies [2]. Available as the hydrochloride salt, the compound is primarily utilized as a synthetic intermediate in medicinal chemistry rather than as a final active pharmaceutical ingredient.

Why (1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane Hydrochloride Cannot Be Replaced by In‑Class Analogs


Although the 2‑azabicyclo[3.2.0]heptane core is shared with other bicyclic amines, the specific substitution pattern, heteroatom position, and absolute stereochemistry of this compound create a unique physicochemical and spatial signature that cannot be assumed to be interchangeable. The 2‑aza scaffold positions the basic nitrogen at the bridgehead of a [3.2.0] system, yielding a pKa (predicted ~11.6) and exit vector geometry distinct from the isomeric 3‑azabicyclo[3.2.0]heptane series, which has been patented for neuroleptic applications [1][2]. Moreover, the (1R,5R,6R)‑6‑methoxy substituent introduces a hydrogen‑bond acceptor in a stereodefined exo orientation that influences both lipophilicity and metabolic stability relative to the unsubstituted parent scaffold [3]. These differences directly impact receptor complementarity, off‑target profiles, and pharmacokinetic properties; therefore, substituting this compound with a different regioisomer, diastereomer, or des‑methoxy analog would confound SAR interpretation and likely invalidate any comparative biological conclusions.

Quantitative Differentiation Evidence for (1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane Hydrochloride


Physicochemical Profile of 2-Azabicyclo[3.2.0]heptanes vs. Monocyclic Amines

The 2‑azabicyclo[3.2.0]heptane scaffold (core D) was directly compared with pyrrolidine, piperidine, and azepane in a matched‑pair analysis of N‑Boc‑protected model compounds. All four compounds exhibited very similar lipophilicity (experimental logD at pH 10.0) and thermodynamic aqueous solubility (μM, pH 7.4 phosphate buffer), confirming that the bicyclic system does not introduce drastic physicochemical penalties [1]. However, the 2‑azabicyclo[3.2.0]heptane derivative (compound 23) showed reduced metabolic stability in mouse liver microsomes (higher intrinsic clearance, CLint) compared with the pyrrolidine, piperidine, and azepane controls (compounds 20–22), indicating that the 2‑azabicyclo scaffold may require additional optimization for in vivo half‑life [1].

Medicinal Chemistry Physicochemical Profiling Isosteric Replacement

Stereochemical Purity: Crystallization-Driven Diastereomer Enrichment

In the 2025 EJOC synthesis, the key [2+2] ketene cycloaddition step afforded the 2‑azabicyclo[3.2.0]heptane core with a modest diastereomeric ratio (dr) of 2:1 [1]. However, the target (1R,5R,6R)‑configured product could be isolated as a single diastereomer without recourse to chromatographic purification, solely through crystallization [1]. This contrasts with the more complex purification requirements often necessary for the isomeric 3‑azabicyclo[3.2.0]heptane series, where racemate resolution using optically active tartaric acid derivatives is required to obtain enantiopure material [2].

Synthetic Methodology Diastereoselectivity Scalable Synthesis

Exit Vector Geometry: 2‑Aza vs. 3‑Aza Scaffold Comparison

Exit vector plot (EVP) analysis of 2‑azabicyclo[3.2.0]heptane derivatives demonstrates that the nitrogen position at the 2‑bridgehead, combined with the (1R,5R,6R) configuration, yields a unique spatial orientation of the 6‑methoxy substituent and the secondary amine vector that is geometrically distinct from the 3‑azabicyclo[3.2.0]heptane series [1]. While specific EVP coordinates have been measured for the parent 2‑azabicyclo[3.2.0]heptane core and several substituted variants, the 3‑aza series, developed primarily as neuroleptic agents, displays a different vector trajectory that influences target engagement at dopamine receptor subtypes [2].

Conformational Analysis Structure‑Based Design Exit Vector Plots

Scalability Advantage: Multigram Access to Diastereopure Material

The 2025 EJOC procedure demonstrated the synthesis of the 2‑azabicyclo[3.2.0]heptane core on a 32.8 g scale starting from readily available commercial reagents (ketene and homoallylamine derivatives), with the key cycloaddition performed at industrially accessible concentrations (100 mM) [2]. This contrasts with the earlier 2018 photochemical approach, which required high‑dilution conditions (5 mM) and a specialized UV irradiation setup to avoid intermolecular side reactions, limiting batch size to ~10 g even after optimization [1].

Process Chemistry Scale‑Up Drug Discovery Supply

High‑Impact Application Scenarios for (1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane Hydrochloride


Conformationally Constrained Pyrrolidine Isostere in Kinase or GPCR Lead Optimization

When a lead series containing a 3‑methoxypyrrolidine motif requires conformational restriction to improve potency or selectivity, (1R,5R,6R)-6-methoxy-2-azabicyclo[3.2.0]heptane hydrochloride can directly replace the monocyclic amine while preserving the hydrogen‑bonding methoxy group in a stereodefined orientation. The close lipophilicity match to pyrrolidine [1] minimizes changes to overall compound physicochemical properties, while the rigidified scaffold can enhance target complementarity by reducing entropic penalty upon binding.

Fragment‑Based Drug Design Requiring Defined 3D Exit Vectors

In fragment libraries, the 2‑azabicyclo[3.2.0]heptane scaffold offers a low‑molecular‑weight (free base MW 127.18) amine with two well‑defined exit vectors suitable for fragment growing or merging. The (1R,5R,6R)‑6‑methoxy variant provides an additional hydrogen‑bond acceptor in an exo orientation that is geometrically distinct from 3‑aza isomers [2], allowing exploration of chemical space not accessible with the 3‑azabicyclo[3.2.0]heptane scaffold previously explored in neuroleptic programs [3].

Synthesis of 6‑Methoxy‑Substituted Carbapenem or β‑Lactamase Inhibitor Intermediates

The 6‑methoxy‑2‑azabicyclo[3.2.0]heptane framework is structurally related to the 1‑azabicyclo[3.2.0]heptane core of carbapenem antibiotics, wherein the 6α‑methoxy group contributes to β‑lactamase stability [4]. Although (1R,5R,6R)-6-methoxy-2-azabicyclo[3.2.0]heptane hydrochloride is a 2‑aza rather than 1‑aza system, it can serve as a chiral building block for constructing functionalized β‑lactam analogs or β‑lactamase inhibitor scaffolds through nitrogen functionalization and subsequent ring transformations.

Medicinal Chemistry Programs Requiring Scalable, Non‑Photochemical Access to Chiral Bicyclic Amines

For drug discovery teams that have identified a 2‑azabicyclo[3.2.0]heptane hit but are constrained by the limited scalability of photochemical synthesis, the 2025 EJOC ketene cycloaddition route [2] provides a demonstrated path to 32.8 g of diastereopure product. The (1R,5R,6R)-6-methoxy derivative produced via this non‑photochemical approach offers a reliable supply chain for preclinical candidate advancement, avoiding the specialized UV equipment and high‑dilution requirements that bottlenecked earlier 2‑aza scaffold production [1].

Quote Request

Request a Quote for (1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.